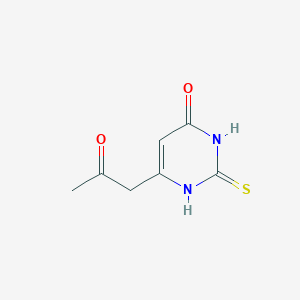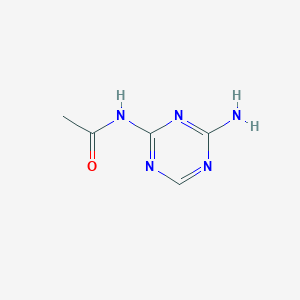![molecular formula C16H31N3O4S B13997132 tert-butyl N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]carbamate CAS No. 2807-73-0](/img/structure/B13997132.png)
tert-butyl N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid,[1-[[1-carbamoyl-3-(methylthio)propyl]carbamoyl]-2-methylbutyl]-, tert-butylester (7ci,8ci) is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid,[1-[[1-carbamoyl-3-(methylthio)propyl]carbamoyl]-2-methylbutyl]-, tert-butylester typically involves the reaction of appropriate amines with carbon dioxide or carbamoyl chlorides. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid,[1-[[1-carbamoyl-3-(methylthio)propyl]carbamoyl]-2-methylbutyl]-, tert-butylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamates.
Scientific Research Applications
Carbamic acid,[1-[[1-carbamoyl-3-(methylthio)propyl]carbamoyl]-2-methylbutyl]-, tert-butylester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid,[1-[[1-carbamoyl-3-(methylthio)propyl]carbamoyl]-2-methylbutyl]-, tert-butylester involves its interaction with specific molecular targets and pathways. The carbamoyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The tert-butylester group may also influence the compound’s solubility and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
- Carbamic acid, phenyl ester
Uniqueness
The presence of both carbamoyl and tert-butylester groups differentiates it from other carbamic acid derivatives, making it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
2807-73-0 |
|---|---|
Molecular Formula |
C16H31N3O4S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C16H31N3O4S/c1-7-10(2)12(19-15(22)23-16(3,4)5)14(21)18-11(13(17)20)8-9-24-6/h10-12H,7-9H2,1-6H3,(H2,17,20)(H,18,21)(H,19,22) |
InChI Key |
STWYAZLQBVUYRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


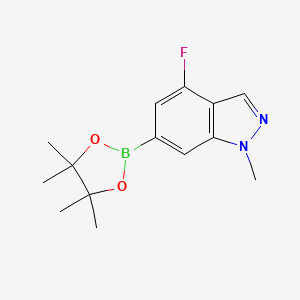
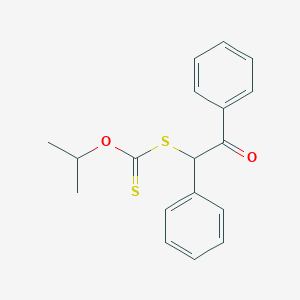
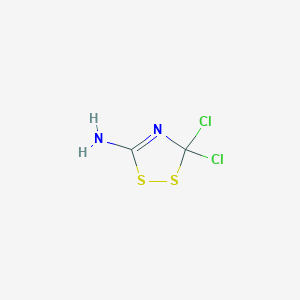
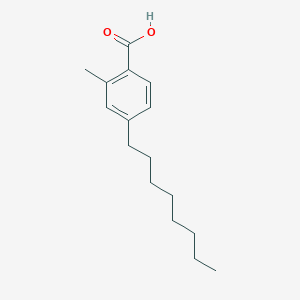
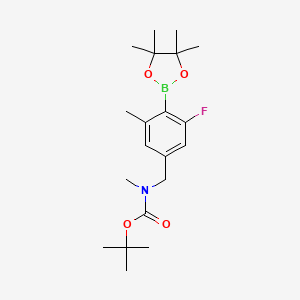

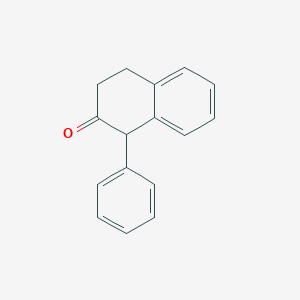
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide](/img/structure/B13997093.png)




